N-(4-chloro-2-fluorophenyl)prop-2-enamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and an amide group attached to a prop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)prop-2-enamide typically involves the reaction of 4-chloro-2-fluoroaniline with acrylic acid. The reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or dimethylformamide.
Catalyst: DCC or other carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce N-(4-chloro-2-fluorophenyl)prop-2-enamine.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)prop-2-enamide
- N-(4-fluorophenyl)prop-2-enamide
- N-(4-bromo-2-fluorophenyl)prop-2-enamide
Uniqueness
N-(4-chloro-2-fluorophenyl)prop-2-enamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYJQFIZHATPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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